Silanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

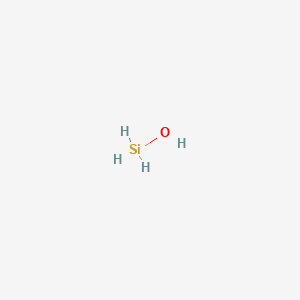

Silanol is a functional group in silicon chemistry characterized by the connectivity Si–O–H. It is analogous to the hydroxy functional group (C–O–H) found in alcohols. Silanols are often intermediates in organosilicon chemistry and silicate mineralogy. They play a crucial role in various chemical processes and industrial applications .

Synthetic Routes and Reaction Conditions:

From Alkoxysilanes: Silanols can be synthesized by hydrolyzing alkoxysilanes.

From Silyl Halides: The most common method involves the hydrolysis of chlorosilanes.

By Oxidation of Silyl Hydrides: Hydrosilanes can be oxidized using various oxidants such as air, peracids, dioxiranes, and potassium permanganate.

Industrial Production Methods:

Hydrolysis of Dichlorosilanes: This method involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes.

High-Temperature Vulcanization: This method uses radical-initiated crosslinking, typically with peroxides, to produce this compound-functionalized polymers.

Types of Reactions:

Oxidation: Silanols can be formed by the oxidation of silyl hydrides.

Hydrolysis: The hydrolysis of silyl halides and alkoxysilanes is a common method to produce silanols.

Condensation: Silanols condense to form disiloxanes, a process that is fundamental in the sol-gel process.

Common Reagents and Conditions:

Hydrolysis Reagents: Water is commonly used for the hydrolysis of silyl halides and alkoxysilanes.

Oxidizing Agents: Air, peracids, dioxiranes, and potassium permanganate are used for the oxidation of silyl hydrides.

Major Products:

Disiloxanes: Formed by the condensation of silanols.

Hydrochloric Acid: A byproduct of the hydrolysis of chlorosilanes.

科学研究应用

Biomedical Applications

Skin Treatment and Regeneration

Silanol compounds have been investigated for their role in skin rejuvenation. A study involving the injection of salicylate this compound into photo-aged skin demonstrated a statistically significant increase in collagen and elastic fibers, suggesting that this compound promotes dermal remodeling and improves skin texture . This application highlights the potential of this compound in dermatology and cosmetic treatments.

Drug Delivery Systems

This compound groups have been integrated into mesoporous silica nanoparticles to enhance drug delivery mechanisms. These nanoparticles exhibit tunable properties that allow for effective loading and release of therapeutic agents. The presence of this compound groups facilitates the functionalization necessary for targeted drug delivery, making them suitable for stimuli-responsive systems .

Materials Science Applications

Adhesives and Sealants

Silanols are crucial in formulating adhesives and sealants due to their ability to form strong bonds with various substrates, including metals, plastics, and ceramics. Their moisture-curing properties allow them to create durable siloxane networks upon exposure to humidity, which is particularly beneficial in construction and automotive applications .

Surface Treatments

In materials science, silanols are employed as coupling agents for surface treatments. Their ability to bond with both hydrophilic and hydrophobic surfaces enhances adhesion properties, making them essential in treating surfaces like glass and metal . This application is particularly relevant in the electronics industry, where this compound-based coatings protect components from moisture and corrosion.

Analytical Chemistry Applications

Chemical Amplification Systems

Silanols are utilized in analytical chemistry as components of chemical amplification systems. They enhance sensitivity and resolution in photolithography processes by acting as dissolution promoters in alkaline developers . This application underscores the importance of this compound in high-resolution imaging techniques.

Chromatography

In liquid chromatography, this compound groups play a significant role in the interaction with analytes. They can influence retention times and separation efficiency, making them critical for optimizing chromatographic methods .

Organic Synthesis Applications

Synthetic Intermediates

Silanols serve as valuable intermediates in organic synthesis. For instance, di-tert-butylthis compound has been used effectively as a directing group for palladium-catalyzed ortho-alkenylation of phenols, leading to the synthesis of complex bioactive molecules . This capability enhances diversity-oriented drug discovery efforts.

Functional Group Transformations

Recent advancements have demonstrated that silanols can be synthesized through photochemical processes, allowing for the late-stage functionalization of complex molecules. This method provides a pathway for creating diverse organosilanols with high functional-group compatibility .

Summary Table of this compound Applications

作用机制

Silanols exert their effects primarily through their ability to form hydrogen bonds and undergo condensation reactions. The Si–O–H bond in silanols is more acidic than the corresponding C–O–H bond in alcohols, allowing silanols to participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane linkages (Si–O–Si), which are essential in the production of silicone-based materials .

相似化合物的比较

Siloxanes: Compounds containing Si–O–Si linkages, formed by the condensation of silanols.

Silyl Ethers: Compounds with the connectivity Si–O–R, where R is an organic group.

Silanediols and Silanetriols: Compounds with two or three hydroxyl groups bonded to silicon, respectively.

Uniqueness of Silanol: Silanols are unique due to their ability to form strong hydrogen bonds and their higher acidity compared to alcohols. This makes them highly reactive and versatile intermediates in various chemical processes .

属性

CAS 编号 |

854228-08-3 |

|---|---|

分子式 |

H4OSi |

分子量 |

48.116 g/mol |

IUPAC 名称 |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI 键 |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

规范 SMILES |

O[SiH3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。